4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Description
4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C20H24N2O3
- Molecular Weight: 336.42 g/mol
The compound features a pyrrolo-pyrazolone core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity: The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially through modulation of the NF-kB signaling pathway.
- Antitumor Activity: In vitro assays have shown promise in inhibiting cancer cell proliferation, particularly in breast and colon cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenases (COX-1 and COX-2).
- Gene Expression Modulation: It has been observed to influence the expression of genes related to apoptosis and cell cycle regulation.
- Cell Signaling Pathways: The compound may interact with various signaling pathways, including those mediated by growth factors and cytokines.
Antioxidant Activity
A study conducted on various derivatives indicated that the presence of multiple hydroxyl groups significantly enhances antioxidant capacity. The compound demonstrated a higher radical scavenging activity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Studies
In vivo studies using rat models showed that administration of the compound led to a marked reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The mechanism was linked to decreased levels of TNF-alpha and IL-6 in serum samples.
Antitumor Efficacy
In vitro studies using MTT assays revealed that the compound inhibited the proliferation of MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 12 µM and 15 µM, respectively. Flow cytometry analysis indicated that treated cells underwent significant apoptosis.
Case Studies
Study | Methodology | Findings |
---|---|---|
Study 1 | In vitro assays on cancer cell lines | IC50 values for MCF-7 and HT-29 were 12 µM and 15 µM, respectively. |
Study 2 | In vivo anti-inflammatory model | Significant reduction in paw edema with decreased TNF-alpha levels. |
Study 3 | Antioxidant capacity assessment | Higher radical scavenging activity than ascorbic acid. |
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-15-6-4-5-14(12-15)21-18-19(16-11-13(2)7-8-17(16)27)23-24-20(18)22(28)25(21)9-10-26/h4-8,11-12,21,26-27H,3,9-10H2,1-2H3,(H,23,24) |
InChI Key |
DLQMVBFLRAEDAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=C(C=CC(=C4)C)O |
Origin of Product |
United States |
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